Pazopanib - 444731-52-6

Pazopanib

Catalog Number: EVT-287354
CAS Number: 444731-52-6
Molecular Formula: C21H23N7O2S
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pazopanib is a pyrimidine that is 5-(pyrimidin-2-yl}amino-2-methylbenzenesulfonamide substituted at position 4 by a (2,3-dimethylindazol-6-yl)(methyl)amino group. Used as its hydrochloride salt for treatment of kidney cancer. It has a role as an antineoplastic agent, a tyrosine kinase inhibitor, a vascular endothelial growth factor receptor antagonist and an angiogenesis modulating agent. It is a member of indazoles, an aminopyrimidine and a sulfonamide. It is a conjugate base of a pazopanib(1+).
Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. It is developed by GlaxoSmithKline and was FDA approved on October 19, 2009.
Pazopanib is a Kinase Inhibitor. The mechanism of action of pazopanib is as a Protein Kinase Inhibitor, and Cytochrome P450 3A4 Inhibitor, and Cytochrome P450 2D6 Inhibitor, and Cytochrome P450 2C8 Inhibitor.
Pazopanib is a multi-kinase inhibitor active against vascular endothelial growth factor receptors-1, -2 and -3 that is used in the therapy of advanced renal cell carcinoma and soft tissue sarcomas. Pazopanib therapy is commonly associated with transient elevations in serum aminotransferase during therapy and has been linked to rare, but occasionally severe and even fatal cases of clinically apparent acute liver injury.
Pazopanib is a small molecule inhibitor of multiple protein tyrosine kinases with potential antineoplastic activity. Pazopanib selectively inhibits vascular endothelial growth factor receptors (VEGFR)-1, -2 and -3, c-kit and platelet derived growth factor receptor (PDGF-R), which may result in inhibition of angiogenesis in tumors in which these receptors are upregulated.
See also: Pazopanib Hydrochloride (has salt form).
Source and Classification

Pazopanib is classified as an antineoplastic agent, specifically within the category of targeted therapies. It is marketed under the brand name Votrient and was approved by the United States Food and Drug Administration in 2009. The compound is synthesized from various chemical precursors, with a focus on optimizing yield and purity for therapeutic use.

Synthesis Analysis

Methods and Technical Details

The synthesis of pazopanib involves several key steps, utilizing different chemical reagents and conditions to achieve the desired product.

  1. Initial Reaction: The process typically begins with the reaction of 5-amino-2-methylbenzenesulfonamide with 2,4-dichloropyrimidine to form an intermediate compound.
  2. Formation of Indazole Derivative: Subsequently, 2,3-dimethyl-2H-indazol-6-amine is synthesized through a series of methylation reactions involving sodium methoxide and paraformaldehyde. This step is critical as it generates a key intermediate necessary for pazopanib synthesis.
  3. Final Conversion: The final step involves combining the two intermediates under acidic conditions to yield pazopanib hydrochloride, often achieving high purity levels (up to 99%) through careful purification techniques such as recrystallization and chromatography .
Molecular Structure Analysis

Structure and Data

Pazopanib has the following chemical structure:

  • Chemical Formula: C19H17N7O2S
  • Molecular Weight: 437.46 g/mol
  • IUPAC Name: 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide monohydrochloride.

The structure features a complex arrangement of aromatic rings and functional groups that contribute to its biological activity. The presence of multiple nitrogen atoms within its structure allows for diverse interactions with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Pazopanib undergoes various chemical reactions during its synthesis, primarily involving nucleophilic substitutions and condensation reactions:

  1. Nucleophilic Substitution: In the formation of the indazole derivative, nucleophilic attack occurs at the carbon centers on the pyrimidine ring facilitated by sodium methoxide.
  2. Condensation Reaction: The final formation of pazopanib involves a condensation reaction between the synthesized indazole derivative and the sulfonamide intermediate under acidic conditions, resulting in the formation of a sulfonamide linkage that is crucial for its activity .
Mechanism of Action

Process and Data

Pazopanib exerts its therapeutic effects primarily through inhibition of receptor tyrosine kinases involved in tumor angiogenesis and growth:

  1. Inhibition of Vascular Endothelial Growth Factor Receptors: By blocking these receptors, pazopanib prevents endothelial cell proliferation and new blood vessel formation, thereby limiting tumor growth.
  2. Targeting Platelet-Derived Growth Factor Receptors: This action further disrupts signaling pathways that promote cancer cell survival and proliferation.
  3. Impact on Other Kinases: Pazopanib also affects other kinases involved in tumorigenesis, contributing to its broad-spectrum anti-cancer effects .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pazopanib hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white crystalline solid.
  • Solubility: It shows varying solubility in different solvents; it is soluble in dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme temperatures or humidity.

These properties are essential for formulation development in pharmaceutical applications .

Applications

Scientific Uses

Pazopanib is primarily utilized in clinical settings for treating advanced renal cell carcinoma and soft tissue sarcoma. Its effectiveness in prolonging progression-free survival has made it a significant option in oncology treatment regimens. Beyond its primary indications, ongoing research explores its potential use in combination therapies with other anticancer agents to enhance efficacy against various malignancies.

Introduction to Pazopanib in Targeted Cancer Therapy

Historical Development of Pazopanib as a Multi-Kinase Inhibitor

Pazopanib (GW786034) emerged from systematic drug discovery efforts focused on vascular endothelial growth factor receptor-2 (VEGFR-2) inhibition. Rational drug design yielded an adenosine triphosphate (ATP)-competitive inhibitor with the structural specificity to bind the intracellular kinase domain of VEGFR-2, thereby blocking downstream pro-angiogenic signaling [6]. Preclinical characterization demonstrated potent inhibition across multiple kinases:

Targeted Kinases by PazopanibIC50 (nM)Biological Significance
VEGFR-17Angiogenesis regulation
VEGFR-215Primary angiogenic driver
VEGFR-32Lymphangiogenesis
PDGFR-α73Pericyte recruitment
PDGFR-β215Stromal support
c-Kit6Stem cell factor signaling
FGFR-148Fibroblast growth pathway

Table: Comprehensive kinase inhibition profile of pazopanib demonstrating multi-targeted activity [6] [10]

In vivo xenograft models established proof-of-concept across multiple tumor types. Significant growth inhibition was observed in human renal cell carcinoma (Caki-1), breast cancer (MDA-MB-435), and melanoma (A375) xenografts at plasma concentrations ≥15 μg/mL, correlating with >90% VEGFR-2 phosphorylation inhibition [6] [9]. The transition from preclinical models to human trials was facilitated by pharmacokinetic studies showing dose-dependent exposure plateauing at 800 mg daily, establishing this as the recommended phase II dose [1].

Role in Angiogenesis Inhibition: Paradigm Shift in Solid Tumor Management

Pazopanib exerts its primary antitumor effect through angiogenesis suppression rather than direct cytotoxicity. This mechanism is particularly effective in malignancies driven by von Hippel-Lindau (VHL) gene inactivation, such as clear-cell RCC (ccRCC). In >90% of ccRCC cases, VHL protein dysfunction leads to constitutive accumulation of hypoxia-inducible factor (HIF) and consequent overexpression of pro-angiogenic factors including VEGF, PDGF, and TGF [1] [6].

The molecular cascade inhibited by pazopanib involves:

  • VEGF ligand binding induces VEGFR-2 dimerization and autophosphorylation
  • Downstream activation of RAF-MEK-ERK and PLCγ-PKC pathways
  • Endothelial cell proliferation, migration, and survival
  • New blood vessel formation supporting tumor growth [2] [6]

Pazopanib disrupts this cascade at multiple nodal points:

  • Direct blockade of VEGFR-2 activation (primary mechanism)
  • Inhibition of PDGFR-β impairs pericyte recruitment and vessel maturation
  • c-Kit suppression affects tumor stem cell populations [2] [9]

This multi-faceted anti-angiogenic approach demonstrated clinical validation in the pivotal Phase III COMPARZ trial, establishing non-inferiority to sunitinib in progression-free survival for advanced RCC (median PFS: 8.4 vs. 9.5 months; HR: 1.05) [1]. Beyond RCC, pazopanib showed significant activity in soft tissue sarcomas, particularly leiomyosarcoma and synovial sarcoma subtypes, leading to FDA approval in this indication based on PFS improvement (4.6 vs. 1.6 months; p<0.001) [5] [10].

Positioning Within the Tyrosine Kinase Inhibitor (TKI) Class: Comparative Framework

Pazopanib occupies a distinct niche within the VEGF pathway inhibitor class, characterized by its pharmacokinetic and kinase selectivity profile relative to other TKIs:

TKI Comparative ProfilePazopanibSunitinibSorafenib
Primary Kinase TargetsVEGFR 1-3, PDGFR, c-KitVEGFR, PDGFR, FLT3, RETVEGFR, PDGFR, RAF
VEGFR-2 IC50 (nM)151090
Unique TargetsFGFR-1FLT3RAF kinase
Half-life (hours)3140-6025-48
FDA Approval (RCC)200920062005

Table: Pharmacological differentiation of pazopanib from first-generation VEGF pathway inhibitors [4] [5] [9]

Network meta-analyses of randomized trials demonstrate comparable efficacy among VEGF-targeted TKIs in RCC, with hazard ratios for progression-free survival ranging between 0.46-0.69 versus placebo across the class [3]. However, subtle differences in kinase inhibition profiles translate to varying clinical effects:

  • Unlike sorafenib, pazopanib lacks significant RAF kinase inhibition, potentially reducing cutaneous toxicity incidence
  • Compared to sunitinib, pazopanib shows reduced inhibition of FLT3 and RET, possibly contributing to its differentiated safety profile [4] [9]

Quality-of-life metrics from PISCES trial demonstrated patient preference for pazopanib over sunitinib (70% vs. 22%; p<0.001), attributed to reduced fatigue, hand-foot syndrome, and altered taste perception [4]. This positioning establishes pazopanib as a clinically relevant alternative within the TKI armamentarium, particularly for patients intolerant to other VEGF inhibitors.

Properties

CAS Number

444731-52-6

Product Name

Pazopanib

IUPAC Name

5-[[4-[(2,3-dimethylindazol-6-yl)-methylamino]pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide

Molecular Formula

C21H23N7O2S

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)

InChI Key

CUIHSIWYWATEQL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Solubility

In water, 3.3 mg/L at 25 °C (est)

Synonyms

GW 780604
GW 786034B
GW-780604
GW-786034B
GW780604
GW786034B
pazopanib
Votrient

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.